Cas no 1255663-99-0 (1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-difluoropiperidine-2-carboxylic acid)

1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-difluoropiperidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-difluoropiperidine-2-carboxylic acid
- EN300-23704121
- 1255663-99-0
- 1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-difluoropiperidine-2-carboxylic acid
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- MDL: MFCD18433620
- Inchi: 1S/C21H19F2NO4/c22-21(23)10-9-18(19(25)26)24(12-21)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,25,26)
- InChI Key: AFQNFVCIDPUOCO-UHFFFAOYSA-N
- SMILES: FC1(CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C(C(=O)O)CC1)F
Computed Properties
- Exact Mass: 387.12821441g/mol
- Monoisotopic Mass: 387.12821441g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 591
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 66.8Ų
1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-difluoropiperidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23704121-0.05g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-difluoropiperidine-2-carboxylic acid |
1255663-99-0 | 95% | 0.05g |
$1417.0 | 2024-06-19 | |
Enamine | EN300-23704121-0.5g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-difluoropiperidine-2-carboxylic acid |
1255663-99-0 | 95% | 0.5g |
$1619.0 | 2024-06-19 | |
Enamine | EN300-23704121-10.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-difluoropiperidine-2-carboxylic acid |
1255663-99-0 | 95% | 10.0g |
$7250.0 | 2024-06-19 | |
Enamine | EN300-23704121-1.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-difluoropiperidine-2-carboxylic acid |
1255663-99-0 | 95% | 1.0g |
$1686.0 | 2024-06-19 | |
Enamine | EN300-23704121-1g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-difluoropiperidine-2-carboxylic acid |
1255663-99-0 | 1g |
$1686.0 | 2023-09-15 | ||
Enamine | EN300-23704121-10g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-difluoropiperidine-2-carboxylic acid |
1255663-99-0 | 10g |
$7250.0 | 2023-09-15 | ||
Enamine | EN300-23704121-5g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-difluoropiperidine-2-carboxylic acid |
1255663-99-0 | 5g |
$4890.0 | 2023-09-15 | ||
Enamine | EN300-23704121-0.25g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-difluoropiperidine-2-carboxylic acid |
1255663-99-0 | 95% | 0.25g |
$1551.0 | 2024-06-19 | |
Enamine | EN300-23704121-5.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-difluoropiperidine-2-carboxylic acid |
1255663-99-0 | 95% | 5.0g |
$4890.0 | 2024-06-19 | |
Enamine | EN300-23704121-0.1g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-difluoropiperidine-2-carboxylic acid |
1255663-99-0 | 95% | 0.1g |
$1484.0 | 2024-06-19 |
1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-difluoropiperidine-2-carboxylic acid Related Literature
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
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Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
Additional information on 1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-difluoropiperidine-2-carboxylic acid
Introduction to 1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-difluoropiperidine-2-carboxylic Acid (CAS No. 1255663-99-0)
1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-difluoropiperidine-2-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1255663-99-0, features a complex molecular framework that includes a fluorene moiety and a piperidine ring with fluorine substituents. Such structural characteristics make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-difluoropiperidine-2-carboxylic acid consists of a fluorene group linked to a methoxycarbonyl functional group, which is further connected to a piperidine ring substituted with two fluorine atoms. This arrangement imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for drug design. The presence of fluorine atoms, in particular, has been widely recognized for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of pharmaceutical compounds.
In recent years, there has been a surge in research focused on the development of fluorinated piperidine derivatives due to their potential in treating various diseases. The fluorine atoms in 1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-difluoropiperidine-2-carboxylic acid contribute to its lipophilicity and can influence the compound's interaction with biological targets. This has led to its exploration in the synthesis of kinase inhibitors, which are critical in the treatment of cancers and inflammatory diseases. For instance, fluorinated piperidine derivatives have shown promise in inhibiting tyrosine kinases, which play a pivotal role in cell signaling pathways associated with these conditions.
One of the most compelling aspects of 1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-difluoropiperidine-2-carboxylic acid is its versatility in medicinal chemistry. The methoxycarbonyl group provides a site for further functionalization, allowing chemists to modify the molecule and tailor its properties for specific therapeutic applications. This flexibility has enabled researchers to develop analogs with enhanced efficacy and reduced side effects. Moreover, the fluorene moiety contributes to the compound's solubility and bioavailability, making it a suitable candidate for oral administration.
The synthesis of 1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-difluoropiperidine-2-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms into the piperidine ring is particularly challenging due to the high reactivity of fluorinating agents. However, advances in synthetic methodologies have made it possible to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the complex framework of this compound efficiently.
In academic research, 1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-difluoropiperidine-2-carboxylic acid has been investigated for its potential role in modulating neurological disorders. Piperidine derivatives are known to interact with various neurotransmitter receptors, making them candidates for treating conditions such as depression, anxiety, and Parkinson's disease. The unique combination of fluorene and fluorinated piperidine in this compound suggests that it may have neuroprotective properties by influencing dopaminergic pathways. Preclinical studies have shown promising results in animal models, indicating its potential as a lead compound for further development.
The pharmaceutical industry has also explored 1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-difluoropiperidine-2-carboxylic acid as a building block for more complex drug candidates. Its structural features make it an ideal starting point for generating libraries of compounds that can be screened for biological activity. High-throughput screening (HTS) techniques have been employed to identify derivatives with enhanced potency against specific targets. This approach has led to the discovery of several novel molecules that are currently undergoing further investigation.
The safety profile of 1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-difluoropiperidine-2-carboxylic acid is another critical aspect that has been thoroughly evaluated. Preclinical toxicology studies have assessed its acute and chronic toxicity levels, as well as its potential for causing organ damage or mutagenicity. These studies have generally shown that the compound is well-tolerated at therapeutic doses, although further research is needed to fully understand its long-term effects. The results from these studies provide reassurance that CAS No. 1255663-99-0 can be safely used in subsequent clinical trials if required.
In conclusion, 1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-difluoropiperidine-2-carboxylic acid represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its molecular framework combines elements known to enhance drug-like properties such as metabolic stability and binding affinity. Ongoing research continues to uncover new possibilities for this compound in treating various diseases, particularly those involving dysregulated signaling pathways such as cancer and neurological disorders. As our understanding of medicinal chemistry evolves, compounds like this are likely to play an increasingly important role in the development of next-generation therapeutics.
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